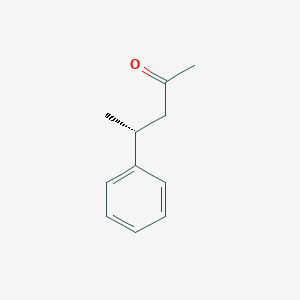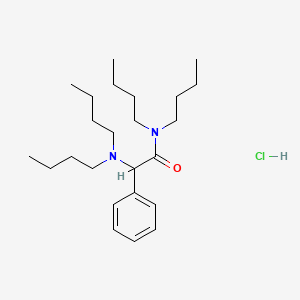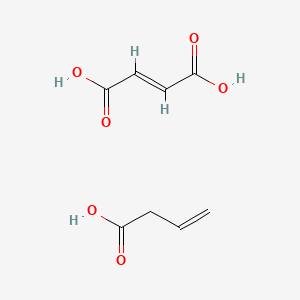
(E)-but-2-enedioic acid;but-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid and but-3-enoic acid are organic compounds that belong to the family of carboxylic acids. These compounds are characterized by the presence of a carboxyl group (-COOH) and a double bond in their molecular structure. (E)-but-2-enedioic acid, also known as fumaric acid, is a dicarboxylic acid with the formula HOOC-CH=CH-COOH. But-3-enoic acid, also known as crotonic acid, is a monocarboxylic acid with the formula CH3-CH=CH-COOH. Both compounds are important in various chemical and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(E)-but-2-enedioic acid can be synthesized through the catalytic isomerization of maleic acid, which involves the use of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with temperatures ranging from 50 to 100°C. Another method involves the oxidation of succinic acid using potassium permanganate as the oxidizing agent.
But-3-enoic acid can be prepared through the aldol condensation of acetaldehyde, followed by dehydration. The reaction is carried out in the presence of a base, such as sodium hydroxide, at temperatures around 60 to 80°C. The resulting product is then purified through distillation.
Industrial Production Methods
In industrial settings, (E)-but-2-enedioic acid is produced by the catalytic oxidation of benzene or butane. The process involves the use of a vanadium pentoxide catalyst and is carried out at high temperatures (around 400°C). The resulting product is then purified through crystallization.
But-3-enoic acid is produced industrially through the hydrolysis of crotonaldehyde, which is obtained from the aldol condensation of acetaldehyde. The hydrolysis reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, at elevated temperatures.
Análisis De Reacciones Químicas
Types of Reactions
(E)-but-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and water using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to succinic acid using reducing agents such as hydrogen in the presence of a nickel catalyst.
Substitution: It can undergo substitution reactions with alcohols to form esters.
But-3-enoic acid also undergoes several reactions, including:
Oxidation: It can be oxidized to form acetic acid and carbon dioxide using potassium permanganate.
Reduction: It can be reduced to butyric acid using hydrogen in the presence of a nickel catalyst.
Addition: It can undergo addition reactions with halogens to form dihaloalkanes.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, nickel catalyst.
Substitution reagents: Alcohols, acid catalysts.
Addition reagents: Halogens (chlorine, bromine).
Major Products
(E)-but-2-enedioic acid: Carbon dioxide, water, succinic acid, esters.
But-3-enoic acid: Acetic acid, carbon dioxide, butyric acid, dihaloalkanes.
Aplicaciones Científicas De Investigación
(E)-but-2-enedioic acid and but-3-enoic acid have various applications in scientific research:
Chemistry: They are used as starting materials in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: (E)-but-2-enedioic acid is used in studies related to cellular respiration and the Krebs cycle.
Medicine: (E)-but-2-enedioic acid is used in the treatment of psoriasis and multiple sclerosis. But-3-enoic acid is used in the synthesis of anti-inflammatory drugs.
Industry: (E)-but-2-enedioic acid is used in the production of food additives, such as fumarates, which act as acidity regulators. But-3-enoic acid is used in the production of resins and plasticizers.
Mecanismo De Acción
The mechanism of action of (E)-but-2-enedioic acid involves its role as an intermediate in the Krebs cycle, where it is converted to malate by the enzyme fumarase. This conversion is essential for the production of energy in the form of ATP. The molecular target of (E)-but-2-enedioic acid is the enzyme fumarase, which catalyzes the hydration of fumarate to malate.
But-3-enoic acid exerts its effects through its role as a precursor in the synthesis of various bioactive compounds. It is converted to crotonyl-CoA, which is involved in the biosynthesis of fatty acids and other metabolites. The molecular targets of but-3-enoic acid include enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase.
Comparación Con Compuestos Similares
(E)-but-2-enedioic acid and but-3-enoic acid can be compared with other similar compounds, such as:
Maleic acid: An isomer of (E)-but-2-enedioic acid, with similar chemical properties but different spatial arrangement.
Succinic acid: A saturated dicarboxylic acid, which is the reduced form of (E)-but-2-enedioic acid.
Butyric acid: A saturated monocarboxylic acid, which is the reduced form of but-3-enoic acid.
Acrylic acid: A monocarboxylic acid with a similar structure to but-3-enoic acid, but with a different position of the double bond.
The uniqueness of (E)-but-2-enedioic acid lies in its role in the Krebs cycle and its use in medical treatments, while but-3-enoic acid is unique in its applications in the synthesis of bioactive compounds and industrial products.
Propiedades
Fórmula molecular |
C8H10O6 |
|---|---|
Peso molecular |
202.16 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;but-3-enoic acid |
InChI |
InChI=1S/C4H4O4.C4H6O2/c5-3(6)1-2-4(7)8;1-2-3-4(5)6/h1-2H,(H,5,6)(H,7,8);2H,1,3H2,(H,5,6)/b2-1+; |
Clave InChI |
UXDVJDUPSNPOKC-TYYBGVCCSA-N |
SMILES isomérico |
C=CCC(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C=CCC(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


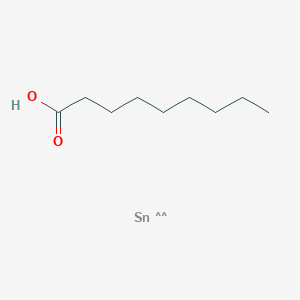
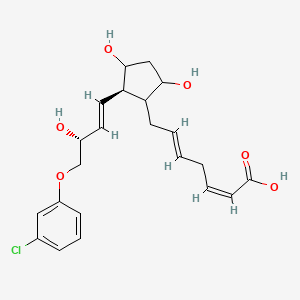

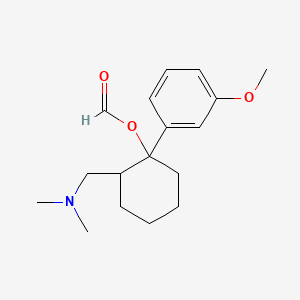

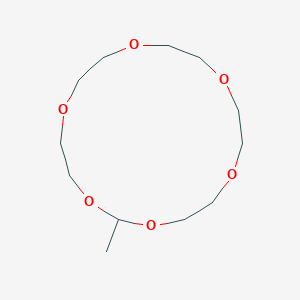
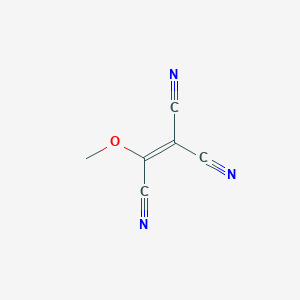
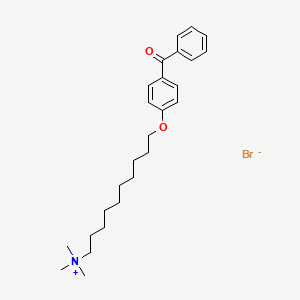
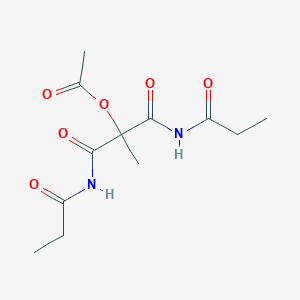
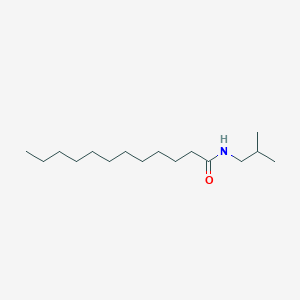

![1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14462881.png)
